c-Met Kinase Inhibition: HVS vs. (−)-Oleocanthal (Cell-Free Z′-LYTE™ Assay)
HVS inhibited recombinant wild-type c-Met kinase with an IC50 of 1.0 ± 0.2 μM, representing a nearly 5-fold improvement over the natural parent compound (−)-oleocanthal (IC50 = 5.2 ± 0.8 μM) in the same Z′-LYTE™ kinase assay [1]. Against the oncogenic M1250T c-Met mutant, HVS maintained potent activity (IC50 = 0.9 ± 0.4 μM) versus oleocanthal (IC50 = 3.9 ± 1.2 μM) [1].
| Evidence Dimension | Inhibition of recombinant c-Met kinase phosphorylation (wild-type) |
|---|---|
| Target Compound Data | IC50 = 1.0 ± 0.2 μM |
| Comparator Or Baseline | (−)-Oleocanthal: IC50 = 5.2 ± 0.8 μM |
| Quantified Difference | ~5.2-fold lower IC50 (higher potency) for HVS |
| Conditions | Z′-LYTE™ Tyr6 peptide substrate; purified c-Met kinase domain (aa 956–1390); 200 μM ATP; cell-free assay |
Why This Matters
This 5-fold potency gain over the natural lead compound in the primary target engagement assay is the foundational evidence that the homovanillyl ester modification confers a genuine pharmacophoric advantage, not merely incremental optimization.
- [1] Mohyeldin MM, Akl MR, Ebrahim HY, Dragoi AM, Cardelli JA, El Sayed KA. The oleocanthal-based homovanillyl sinapate as a novel c-Met inhibitor. Oncotarget. 2016;7(22):32247-32273. Table 1. doi:10.18632/oncotarget.8681 View Source
